molecular formula C9H10ClNO2 B2554542 3-chloro-4-methoxy-N-methylbenzamide CAS No. 1377952-57-2

3-chloro-4-methoxy-N-methylbenzamide

Cat. No.: B2554542
CAS No.: 1377952-57-2
M. Wt: 199.63
InChI Key: YDXSXTGSJRRTJW-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2) is a substituted benzamide with the molecular formula C 9 H 10 ClNO 2 and a molecular weight of 199.63 g/mol . Its structure can be represented by the SMILES notation CNC(=O)c1ccc(OC)c(Cl)c1 . Benzamide derivatives are recognized in scientific literature as important intermediates in organic synthesis and are known to exhibit various biological activities, including antibacterial and antifungal effects . As a functionalized benzamide, this compound serves as a valuable building block in medicinal chemistry research, particularly for the synthesis and development of more complex molecules. Compounds within this class have been investigated as potential modulators of biological targets, such as focal adhesion kinase, which is a key protein involved in cellular signaling pathways related to cancer . Researchers utilize this chemical for exploratory studies in drug discovery and other life science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSXTGSJRRTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3-chloro-4-methoxy-N-methylbenzamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 3-chloro-4-methoxy-N-methylbenzamide .

Technical Guide for Assay Development and Formulation

Executive Summary

3-chloro-4-methoxy-N-methylbenzamide (MW: ~199.63 g/mol ) is a substituted benzamide derivative characterized by a lipophilic aromatic core and a polar, yet non-ionizable, amide motif.[1]

  • Solubility in DMSO: High (> 50 mg/mL). The compound is freely soluble in dipolar aprotic solvents, making DMSO the preferred vehicle for stock solution preparation.

  • Solubility in Water: Low (< 1 mg/mL). The combination of the chloro-substituent and the aromatic ring drives high lattice energy and lipophilicity (cLogP ≈ 1.8), resulting in poor aqueous solubility.

  • pH Dependence: Negligible. As a neutral secondary amide, the compound lacks ionizable centers within the physiological pH range (1–9), meaning pH adjustment is an ineffective solubilization strategy.

Compound Identity & Physicochemical Profile

Understanding the structural determinants of solubility is critical for experimental design.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₉H₁₀ClNO₂Moderate molecular weight facilitates dissolution, but crystal packing dominates.
Molecular Weight 199.63 g/mol Small molecule range; diffusion is rapid once dissolved.
cLogP (Predicted) ~1.8 – 2.1Moderately lipophilic. Indicates preference for organic solvents over water.[2]
H-Bond Donors 1 (Amide NH)Capable of H-bonding with water, but limited by the hydrophobic aromatic shield.
H-Bond Acceptors 2 (Amide O, Methoxy O)Facilitates interaction with DMSO (dipole-dipole).
pKa Neutral (Amide pKa > 15)Critical: Solubility will not improve significantly in acidic or basic buffers.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Dissolution

DMSO is a dipolar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding (Amide N-H···O=C) that stabilizes the solid crystal lattice of benzamides. The sulfoxide oxygen accepts hydrogen bonds from the amide nitrogen, while the methyl groups of DMSO interact with the lipophilic chlorophenyl ring via van der Waals forces.

Experimental Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream dilution.

  • Weighing: Accurately weigh 19.96 mg of 3-chloro-4-methoxy-N-methylbenzamide into a 2 mL amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (ACS Spectrophotometric Grade, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Inspect solution. It should be strictly clear and colorless.

  • Storage: Store at -20°C. DMSO is hygroscopic; seal tightly with Parafilm to prevent water uptake, which can cause compound precipitation over time.

Solubility in Water & Aqueous Buffers

The "Crash-Out" Phenomenon

While soluble in DMSO, this compound is prone to rapid precipitation ("crashing out") when the DMSO stock is diluted into water. The hydrophobic effect drives the molecules to aggregate rather than solvate, often forming micro-crystals that are invisible to the naked eye but interfere with biological assays.

Experimental Protocol: Thermodynamic Aqueous Solubility Assay

Objective: Determine the maximum equilibrium solubility in PBS (pH 7.4).

Methodology: Saturation Shake-Flask Method.

  • Supersaturation: Add excess solid compound (approx. 5 mg) to 2 mL of Phosphate Buffered Saline (PBS) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24–48 hours.

    • Note: Simple vortexing is insufficient; equilibrium requires time to overcome crystal lattice energy.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use the DMSO stock to create a standard curve (diluted in 50:50 Acetonitrile:Water to ensure solubility during injection).

Kinetic Solubility (High-Throughput Proxy)

For rapid screening, dilute the 100 mM DMSO stock into PBS to a final concentration of 100 µM (1% DMSO). Measure turbidity via UV absorbance at 620 nm (where the compound does not absorb).

  • Absorbance > 0.01: Indicates precipitation.

  • Result: Likely solubility limit is < 100 µM (~20 µg/mL) in aqueous buffer.

Visualization: Solubility Workflow

The following diagram outlines the decision logic for handling this compound in experimental workflows.

SolubilityWorkflow Solid Solid Compound (3-chloro-4-methoxy-N-methylbenzamide) DMSO Dissolve in DMSO (Target: 100 mM) Solid->DMSO Check Visual Inspection Clear Solution? DMSO->Check Sonicate Sonicate / Warm (37°C) Check->Sonicate No Stock Stock Solution Ready (Store -20°C) Check->Stock Yes Sonicate->Check Dilution Aqueous Dilution (e.g., into Media/PBS) Stock->Dilution Precip Risk: Precipitation (Tyndall Effect / Turbidity) Dilution->Precip High Conc. (>50 µM) Opt Optimization Strategy: Keep DMSO < 0.5% Use Cyclodextrins if needed Precip->Opt Mitigate

Caption: Workflow for preparing and managing 3-chloro-4-methoxy-N-methylbenzamide solutions to avoid experimental artifacts caused by precipitation.

Troubleshooting & Optimization

If the compound precipitates in your aqueous assay (e.g., cell culture media), employ the following strategies:

  • Limit Final Concentration: Do not exceed 50 µM in aqueous media if possible.

  • Cosolvent Tolerance: Ensure the final DMSO concentration is 0.1% – 0.5%. This helps maintain solubility without inducing solvent toxicity in cells.

  • Serum Proteins: Conducting assays in the presence of FBS (Fetal Bovine Serum) or BSA can improve apparent solubility, as albumin binds and solubilizes lipophilic small molecules.

  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles of the DMSO stock can introduce water condensation, leading to "silent precipitation" inside the stock vial. Aliquot stocks into single-use volumes.

References

  • PubChem. Compound Summary: Benzamide Derivatives.[3][4][5] National Library of Medicine. Available at: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents. (Validation of high solubility in polar aprotic solvents). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Stock Solutions of 3-chloro-4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 3-chloro-4-methoxy-N-methylbenzamide, a compound of interest in drug discovery and development. Recognizing the frequent challenge of working with novel or poorly characterized compounds, this document emphasizes a systematic approach to solvent selection, solubility determination, and accurate concentration calculations. The protocols herein are designed to ensure the integrity, reproducibility, and safety of experimental work involving this compound.

Introduction: The Critical Role of Accurate Stock Solutions

In all scientific research, and particularly in drug development, the accuracy and reliability of experimental data are paramount. The preparation of stock solutions is a foundational laboratory practice that can significantly impact the quality of downstream results. A stock solution is a concentrated solution from which working solutions of a lower concentration are prepared for experimental use.[1] The use of well-characterized stock solutions offers several advantages, including improved accuracy in weighing, conservation of valuable compounds, and enhanced stability.[1]

This guide addresses the specific challenges associated with preparing stock solutions for a compound like 3-chloro-4-methoxy-N-methylbenzamide, for which extensive public data on physicochemical properties such as solubility may not be readily available. The principles and protocols outlined here are designed to be broadly applicable to other research compounds with similar characteristics.

Physicochemical Properties of 3-chloro-4-methoxy-N-methylbenzamide

A thorough understanding of a compound's physicochemical properties is essential for the rational design of a stock solution protocol.

Chemical Structure and Molecular Weight

The chemical structure of 3-chloro-4-methoxy-N-methylbenzamide is presented below. Based on its structure, the chemical formula is C₉H₁₀ClNO₂.

Figure 1: Chemical Structure of 3-chloro-4-methoxy-N-methylbenzamide

Caption: A 2D representation of the chemical structure.

The calculated molecular weight of 3-chloro-4-methoxy-N-methylbenzamide is 199.63 g/mol . This value is crucial for preparing molar stock solutions.

Solubility Profile

Specific experimental solubility data for 3-chloro-4-methoxy-N-methylbenzamide in common laboratory solvents is not widely published. However, based on its chemical structure, which contains both polar (amide, methoxy) and non-polar (chlorinated benzene ring) moieties, a degree of solubility in common organic solvents can be anticipated. Benzamide, the parent compound, is slightly soluble in water but soluble in many organic solvents.

For poorly soluble compounds, a systematic approach to solvent selection is necessary. The use of co-solvents or solubilization techniques may be required to achieve the desired concentration. Common starting points for solubility testing of novel compounds include dimethyl sulfoxide (DMSO), ethanol, and methanol.

Property Value Source/Comment
CAS Number 1377952-57-2Chemical Abstracts Service
Chemical Formula C₉H₁₀ClNO₂Deduced from chemical name
Molecular Weight 199.63 g/mol Calculated from the chemical formula
Predicted Solubility Likely soluble in organic solvents such as DMSO and ethanol; sparingly soluble in aqueous solutions.Based on the properties of similar benzamide structures.

Safety Precautions and Handling

Before handling 3-chloro-4-methoxy-N-methylbenzamide, it is imperative to consult the Safety Data Sheet (SDS). As a general precaution for a novel compound, it should be considered hazardous until more information is available.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing stock solutions of 3-chloro-4-methoxy-N-methylbenzamide.

Protocol 1: Small-Scale Solubility Testing

Rationale: To conserve the compound and identify a suitable solvent system before preparing a larger stock solution.

Materials:

  • 3-chloro-4-methoxy-N-methylbenzamide

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Accurately weigh approximately 1-2 mg of 3-chloro-4-methoxy-N-methylbenzamide into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the first test solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has not fully dissolved, incrementally add more solvent (e.g., in 50-100 µL aliquots), vortexing after each addition, until the solid is completely dissolved.

  • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat steps 1-7 for each test solvent.

Protocol 2: Preparation of a Molar Stock Solution

Rationale: To prepare a stock solution of a precise molar concentration for accurate downstream dilutions. This protocol assumes a suitable solvent has been identified from the solubility testing.

Materials:

  • 3-chloro-4-methoxy-N-methylbenzamide (MW: 199.63 g/mol )

  • Chosen solvent (e.g., DMSO)

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Pipettors and tips or a graduated cylinder

  • Magnetic stirrer and stir bar (optional, for larger volumes)

Procedure:

  • Calculate the required mass: Determine the mass of 3-chloro-4-methoxy-N-methylbenzamide needed to prepare the desired volume and concentration of the stock solution using the following formula:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 199.63 g/mol = 0.019963 g = 19.96 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound into the volumetric flask. Add a portion of the chosen solvent (approximately half of the final volume) to the flask.

  • Ensure complete dissolution: Swirl the flask gently or use a vortex mixer until the compound is fully dissolved. If necessary, sonication can be used to aid dissolution.

  • Bring to final volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Transfer the stock solution to an appropriate storage vial. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

G cluster_prep Preparation cluster_storage Storage & Use Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Accurately Calculate_Mass->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Final_Volume Bring to Final Volume Dissolve->Final_Volume Mix Mix Thoroughly Final_Volume->Mix Label Label and Store Appropriately Mix->Label Dilute Dilute to Working Concentration Label->Dilute

Caption: Workflow for preparing a molar stock solution.

Storage and Stability

The stability of benzamide derivatives in solution can vary.[2] It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can degrade the compound. If the stock solution is prepared in an aqueous buffer, it is advisable not to store it for more than one day.[1]

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent; poor solubility in the chosen solvent.Add more solvent incrementally. If solubility remains an issue, consider a different solvent or a co-solvent system (e.g., DMSO/ethanol mixture). Gentle heating or sonication may also aid dissolution.
Precipitation upon storage The solution is supersaturated at the storage temperature.Prepare a new stock solution at a lower concentration. Alternatively, gently warm the solution to redissolve the precipitate before use, ensuring it remains dissolved at the working temperature.
Inconsistent experimental results Inaccurate weighing; incomplete dissolution; degradation of the stock solution.Ensure the balance is calibrated. Visually confirm complete dissolution before bringing the solution to its final volume. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Conclusion

The preparation of accurate and stable stock solutions is a critical first step in ensuring the reliability of experimental data. For compounds like 3-chloro-4-methoxy-N-methylbenzamide, where detailed physicochemical data may be limited, a systematic and careful approach is essential. By following the protocols and guidelines outlined in this document, researchers can confidently prepare stock solutions that will support robust and reproducible scientific outcomes.

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

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The Versatile 3-Chloro-4-methoxy-N-methylbenzamide Scaffold: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzamide moiety stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] This guide delves into the specific and strategic use of a decorated benzamide, 3-chloro-4-methoxy-N-methylbenzamide , as a foundational structure in modern drug design. We will explore its synthesis, physicochemical characteristics, and its potential as a starting point for the development of novel therapeutics, supported by detailed protocols and an analysis of its structure-activity relationships.

The 3-Chloro-4-methoxy-N-methylbenzamide Scaffold: An Introduction

The 3-chloro-4-methoxy-N-methylbenzamide scaffold is a synthetically accessible and highly adaptable core structure. The strategic placement of a chloro group at the 3-position and a methoxy group at the 4-position of the benzene ring, combined with an N-methylated amide, provides a unique combination of electronic and steric properties. These features can be fine-tuned to achieve desired interactions with biological targets, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of the scaffold is crucial for predicting its behavior in biological systems and for guiding further chemical modifications.

PropertyValueSource
CAS Number1377952-57-2ChemicalBook[5]
Molecular FormulaC₉H₁₀ClNO₂PubChem[6]
Molecular Weight200.63 g/mol PubChem[6]
XLogP31.8PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count2PubChem[6]
Rotatable Bond Count2PubChem[6]

Synthesis of the Scaffold and Its Analogs

The synthesis of 3-chloro-4-methoxy-N-methylbenzamide is a straightforward process, typically starting from 3-chloro-4-methoxybenzoic acid. The following protocol outlines a general and reliable method for its preparation.

Protocol: Synthesis of 3-chloro-4-methoxy-N-methylbenzamide

Objective: To synthesize 3-chloro-4-methoxy-N-methylbenzamide from 3-chloro-4-methoxybenzoic acid.

Materials:

  • 3-chloro-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-chloro-4-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude 3-chloro-4-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-chloro-4-methoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.2-1.5 eq) and triethylamine (1.5-2.0 eq) in DCM.

  • Slowly add the methylamine solution to the cooled acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acid chloride) is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 3-chloro-4-methoxy-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Design: Targeting Kinases

The benzamide scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[7] The 3-chloro-4-methoxy-N-methylbenzamide scaffold provides a solid foundation for designing selective kinase inhibitors. The chloro and methoxy groups can be exploited to achieve specific interactions within the ATP-binding pocket, influencing potency and selectivity.

Signaling Pathway: General Kinase Inhibition

The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor that could be developed from the 3-chloro-4-methoxy-N-methylbenzamide scaffold.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inactive_Kinase Inactive Kinase Complex Kinase->Inactive_Kinase ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Leads to Inhibitor 3-Chloro-4-methoxy-N- methylbenzamide Analog Inhibitor->Kinase Inhibitor->Inactive_Kinase No_Response Blocked Cellular Response Inactive_Kinase->No_Response Blocks

Caption: Key points for SAR studies on the scaffold.

Quantitative SAR Data from a Related Carboxamide Scaffold in Antimalarial Drug Discovery: [3] The following table illustrates how modifications to a related carboxamide scaffold impact its antimalarial activity. This provides a valuable reference for how substitutions on the 3-chloro-4-methoxy-N-methylbenzamide core could influence biological outcomes.

Compound IDR1 (Amide-adjacent ring)EC₅₀ (µM) against P. falciparum
21 4-H>10
20 4-Cl0.519
12 3,4-diCl0.927
16 4-CF₃0.235
8 4-NO₂0.123

Data adapted from a study on a 1,2,4-triazole-containing carboxamide scaffold. [3]This data suggests that electron-withdrawing groups at the 4-position of the benzamide ring can enhance antimalarial potency.

Conclusion and Future Directions

The 3-chloro-4-methoxy-N-methylbenzamide scaffold represents a valuable and versatile starting point for the design of novel therapeutic agents. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive core for generating compound libraries for high-throughput screening. Future research should focus on synthesizing and evaluating a broader range of derivatives of this scaffold against various biological targets, particularly kinases and other enzymes where benzamide moieties have shown promise. Comprehensive SAR studies will be crucial in elucidating the key structural features required for potent and selective activity, ultimately paving the way for the development of new and effective drugs.

References

  • PubChem. 3-Chloro-4-(4-chloro-2-hydroxyphenoxy)-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Fu, W., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 116643. [Link]

  • Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Khan, I., et al. (2021). Synthesis and biological evaluation of benzamide‐chalcone hybrids as potential c‐Met kinase and COX‐2 inhibitors. Archiv der Pharmazie, 354(11), 2100184. [Link]

  • Ferrari, V., et al. (2009).
  • Ogata, K., et al. (1980).
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Dana Bioscience. 3-Chloro-4-methoxy-N-methylbenzamide 100mg. [Link]

  • Hert, J., et al. (2020).
  • Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • PubChem. 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Sharma, D., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. [Link]

  • Van der Heijden, K. (2017). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. University of Cape Town. [Link]

  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. [Link]

  • Wang, H., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Alda, M. O., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 9(10), 2035-2051. [Link]

  • Li, Y., et al. (2014). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry, 24(1), 1-8. [Link]

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Troubleshooting & Optimization

removing unreacted starting materials from 3-chloro-4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-chloro-4-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The protocols and explanations herein are designed to be a self-validating system, grounding experimental choices in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: My crude product is contaminated with unreacted 3-chloro-4-methoxybenzoic acid. How can I remove it?

Answer:

The most effective method to remove the unreacted carboxylic acid starting material is through a liquid-liquid extraction procedure that exploits the acidic nature of the carboxylic acid. The neutral amide product will remain in the organic phase while the deprotonated carboxylic acid salt will move to the aqueous phase.

Core Principle: Acid-Base Extraction

Carboxylic acids are acidic and react with weak bases (like sodium bicarbonate) to form water-soluble carboxylate salts. Amides, being neutral, do not react and remain soluble in common organic solvents. This difference in reactivity is the basis for their separation.[1]

Detailed Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Ensure the volume is sufficient to fully dissolve the product.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the carboxylic acid.[2]

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the purified amide.

Verification

To confirm the removal of the carboxylic acid, you can use Thin Layer Chromatography (TLC). Spot the crude mixture, the purified organic layer, and a standard of the starting carboxylic acid. The spot corresponding to the acid should be absent in the purified sample lane.

Issue 2: I've performed the basic wash, but I still see traces of starting materials, including the amine. What's the next step?

Answer:

If both starting materials are present, a multi-step extraction workflow involving both acidic and basic washes is necessary. Unreacted methylamine (or its salt) is basic and can be removed with an acidic wash.

Core Principle: Sequential Acid-Base Extraction

This procedure first removes the basic impurities (amine) by converting them into water-soluble ammonium salts with an acid wash. Subsequently, an alkaline wash removes the acidic impurities (carboxylic acid) as described previously. The neutral amide product remains in the organic phase throughout the process.

Workflow Diagram: Multi-Step Liquid-Liquid Extraction

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Base Wash cluster_2 Step 3: Final Steps crude Crude Product in Organic Solvent (e.g., EtOAc) add_hcl Add 1M HCl (aq) crude->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 organic_layer1 Organic Layer (Product + Carboxylic Acid) sep_funnel1->organic_layer1 Separate aqueous_amine Aqueous Layer (Methylammonium Chloride) sep_funnel1->aqueous_amine Discard add_bicarb Add sat. NaHCO3 (aq) organic_layer1->add_bicarb sep_funnel2 Separatory Funnel add_bicarb->sep_funnel2 organic_layer2 Organic Layer (Pure Product) sep_funnel2->organic_layer2 Separate aqueous_acid Aqueous Layer (Sodium Carboxylate) sep_funnel2->aqueous_acid Discard brine_wash Wash with Brine organic_layer2->brine_wash dry Dry (Na2SO4) brine_wash->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Amide evaporate->pure_product

Caption: Sequential extraction workflow for removing amine and acid impurities.

Issue 3: My product is an off-white or yellowish solid after extraction. How can I improve its purity and color?

Answer:

For solid products, recrystallization is an excellent secondary purification technique to remove residual impurities and often improves the color of the final product.[3][4] The key is selecting an appropriate solvent system.

Core Principle: Solubility Differentials

Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly.[5] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).[6]

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the amide sparingly at room temperature but readily at its boiling point. Common solvents for amides include ethanol, methanol, acetone, or mixtures like ethyl acetate/hexane.[3]

  • Dissolution: Place the crude amide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal, boil briefly, and then perform the hot filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Data Table: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood general choice for amides.
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate 77MediumOften used in a two-solvent system with hexane.
Toluene 111Non-polarUseful if the amide is greasy or less polar.
Water 100Very PolarUnlikely to be a good single solvent due to low amide solubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-chloro-4-methoxy-N-methylbenzamide?

  • Pure 3-chloro-4-methoxy-N-methylbenzamide is expected to be a white to off-white solid. The melting point of the related compound 3-chloro-4-methoxybenzoic acid is 216-218 °C.[8] The amide's melting point will be different, and it is best to confirm it via experimental analysis or by consulting a specific certificate of analysis.

Q2: Can I use column chromatography for purification?

  • Yes, silica gel column chromatography is a powerful technique for purifying amides, especially if impurities have similar acidic/basic properties to the starting materials or if recrystallization fails.[3][9] A common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio would need to be determined by TLC analysis.

Q3: My reaction did not go to completion. Will these purification methods still work?

  • Yes, the methods described are specifically designed to separate the final product from unreacted starting materials.[10] The liquid-liquid extraction is particularly effective at removing large quantities of both acidic and basic starting materials.

Q4: How do I handle the disposal of the aqueous layers from extraction?

  • The acidic and basic aqueous layers should be neutralized before disposal. Carefully add a base (like NaHCO₃) to the acidic wash and an acid (like dilute HCl) to the basic wash until the pH is near neutral (pH 6-8). Always follow your institution's specific guidelines for chemical waste disposal.

Q5: What if my product does not crystallize from the solution?

  • If crystals do not form upon cooling, you can try several techniques to induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution.

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution.[6]

    • Concentration: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and then allow it to cool again.

    • Two-Solvent System: If using a single solvent fails, a two-solvent recrystallization might be effective.[11]

References

  • Kelly, A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Kelly, A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Reddit (2020). Looking for some advice for purification of diamide. Available at: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]

  • Reddit (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • ResearchGate (2020). What is the best technique for amide purification?. Available at: [Link]

  • Pulle, J. S. et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Available at: [Link]

  • Chemistry LibreTexts (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Wellesley College. Recrystallization. Available at: [Link]

  • MDPI (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Professor Dave Explains (2020). Recrystallization. YouTube. Available at: [Link]

  • Google Patents. EP0355480B1 - Process for the preparation of n-methylbenzamide.
  • MDPI (2021). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • Wikipedia. p-Anisic acid. Available at: [Link]

  • Pharmaffiliates. 3-Chloro-4-methoxybenzoic Acid. Available at: [Link]

  • PubChem. 4-Methoxybenzoic Acid. Available at: [Link]

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Validation & Comparative

Comparative Guide to the Mass Spectrometry Fragmentation of 3-chloro-4-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose, providing detailed structural information through controlled fragmentation.[1][2] This guide offers an in-depth, predictive analysis of the fragmentation pattern of 3-chloro-4-methoxy-N-methylbenzamide, a compound representative of substituted benzamides encountered in medicinal chemistry.

As no direct experimental spectra for this specific molecule are readily available in public databases[3][4], this guide adopts a first-principles approach. By dissecting the molecule into its constituent functional groups and drawing upon established fragmentation rules for similar structures, we will construct a theoretical fragmentation pathway. This predictive methodology is a critical skill for any researcher, enabling the proactive interpretation of data and the differentiation of closely related isomers. This guide will compare the predicted fragmentation of the title compound with a key positional isomer, demonstrating how subtle differences in MS/MS spectra can lead to confident structural assignment.

Part 1: Predicted Fragmentation Pathway of 3-chloro-4-methoxy-N-methylbenzamide

To predict the fragmentation of 3-chloro-4-methoxy-N-methylbenzamide (Molecular Formula: C9H10ClNO2, Monoisotopic Mass: 199.0400), we will analyze the molecule's key structural features under typical positive-mode electrospray ionization (ESI) conditions, where the molecule will be observed as the protonated precursor ion, [M+H]+, at m/z 200.0473.

The primary drivers of fragmentation will be the N-methylbenzamide core, the methoxy group, and the chloro group. Fragmentation is typically induced via collision-induced dissociation (CID), where kinetic energy is converted into internal energy, causing the weakest bonds to break.[5][6]

Key Fragmentation Drivers:
  • Amide Bond Cleavage: The amide C-N bond is a common site of cleavage. For benzamides, this often leads to the formation of a stable benzoyl cation. In this N-methylated case, cleavage will result in the loss of methylamine (CH3NH2).[1][7]

  • Methoxy Group Fragmentation: Aromatic methoxy groups (anisoles) are well-known to fragment via the loss of a methyl radical (•CH3), followed by the subsequent loss of carbon monoxide (CO).[8][9] This pathway is a strong diagnostic indicator.

  • Chloro Group Signature: Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[10] Consequently, any fragment containing the chlorine atom will appear as a doublet with a characteristic ~3:1 intensity ratio, separated by 2 Da (the M+2 peak).[10][11][12][13] This isotopic signature is invaluable for tracking the chlorine atom through the fragmentation cascade.

  • Aromatic Ring Fragmentation: The stable phenyl cation can be formed through the loss of substituents.[10][14]

Proposed Fragmentation Cascade:

Based on these principles, we can predict the major fragmentation pathways for the [M+H]⁺ ion of 3-chloro-4-methoxy-N-methylbenzamide (m/z 200.0).

  • Pathway A: Loss of Methylamine: The most probable initial fragmentation is the cleavage of the amide bond, leading to the loss of neutral methylamine (mass = 31.04 Da). This generates the highly stable 3-chloro-4-methoxybenzoyl cation.

    • [M+H]⁺ (m/z 200.0) → [C₈H₆ClO₂]⁺ (m/z 169.0) + CH₃NH₂

    • This fragment at m/z 169.0 should exhibit a prominent M+2 peak at m/z 171.0 due to the chlorine isotope.[10][11]

  • Pathway B: Fragmentation of the Benzoyl Cation: The benzoyl cation at m/z 169.0 can undergo further fragmentation.

    • Loss of a Methyl Radical: Following the classic anisole fragmentation, it can lose a methyl radical (•CH₃, mass = 15.02 Da). Aromatic compounds are known to be more likely to form such radical fragment ions.[15][16]

      • [C₈H₆ClO₂]⁺ (m/z 169.0) → [C₇H₃ClO]⁺• (m/z 154.0) + •CH₃

    • Subsequent Loss of Carbon Monoxide: The resulting ion can then lose carbon monoxide (CO, mass = 28.00 Da).

      • [C₇H₃ClO]⁺• (m/z 154.0) → [C₆H₃Cl]⁺ (m/z 126.0) + CO

  • Pathway C: Direct Loss of the Benzoyl Moiety: Less commonly, fragmentation might yield the phenyl ring itself.

    • [C₈H₆ClO₂]⁺ (m/z 169.0) → [C₆H₄Cl]⁺ (m/z 111.0) + CO + H₂O (rearrangement)

    • The fragment at m/z 111.0 would correspond to the chlorophenyl cation and would also show an M+2 peak.

The following Graphviz diagram illustrates this predicted fragmentation pathway.

Fragmentation_Pathway parent [M+H]⁺ 3-chloro-4-methoxy-N-methylbenzamide m/z 200.0 frag1 3-chloro-4-methoxybenzoyl cation [C₈H₆ClO₂]⁺ m/z 169.0 / 171.0 parent->frag1 - CH₃NH₂ frag2 [Fragment - •CH₃]⁺• [C₇H₃ClO]⁺• m/z 154.0 / 156.0 frag1->frag2 - •CH₃ frag3 [Fragment - CO]⁺ [C₆H₃Cl]⁺ m/z 126.0 / 128.0 frag2->frag3 - CO

Figure 1: Predicted fragmentation of 3-chloro-4-methoxy-N-methylbenzamide.
Summary of Predicted Fragments
m/z (Monoisotopic) Isotopic Peak (m/z) Proposed Formula Proposed Identity / Neutral Loss
200.0473202.0444[C₉H₁₁ClNO₂]⁺Protonated Molecular Ion [M+H]⁺
169.0005170.9976[C₈H₆ClO₂]⁺Loss of methylamine (CH₃NH₂)
153.9876155.9847[C₇H₃ClO]⁺•Loss of methyl radical (•CH₃) from m/z 169
125.9927127.9898[C₆H₃Cl]⁺Loss of CO from m/z 154
111.0002112.9973[C₆H₄Cl]⁺Chlorophenyl cation

Part 2: Experimental Protocol for MS/MS Analysis

To validate this predicted fragmentation, a robust experimental protocol is essential. The following describes a standard methodology for acquiring high-quality MS/MS data for a small molecule like 3-chloro-4-methoxy-N-methylbenzamide using a modern hybrid mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[17]

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[17] Formic acid is used to promote protonation for positive-mode ESI.[18]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation and ESI-MS Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

    • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, use liquid chromatography for sample introduction.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂): Set to instrument-specific recommendations.

      • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

  • MS1 (Full Scan) Acquisition:

    • Acquire a full scan MS1 spectrum to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 200.0473.

    • Verify the characteristic 3:1 isotopic pattern for the M and M+2 peaks.

  • MS/MS (Product Ion Scan) Acquisition:

    • Precursor Selection: Isolate the [M+H]⁺ ion (m/z 200.0) in the first mass analyzer (e.g., quadrupole).

    • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).[5][6]

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) or a stepped collision energy profile. This is critical because different fragmentation pathways may be favored at different energy levels.[19]

    • Product Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

The workflow for this process is visualized below.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep1 Dissolve in MeOH (1 mg/mL) prep2 Dilute to 1-10 µg/mL (ACN/H₂O + 0.1% FA) prep1->prep2 prep3 Syringe Filter (0.22 µm) prep2->prep3 ms1 Direct Infusion (ESI+) prep3->ms1 ms2 MS1 Full Scan (Confirm m/z 200.0) ms1->ms2 ms3 Isolate Precursor (m/z 200.0) ms2->ms3 ms4 CID Fragmentation (Stepped Energy) ms3->ms4 ms5 MS2 Product Ion Scan ms4->ms5 analysis1 Interpret Spectrum ms5->analysis1 analysis2 Compare to Prediction analysis1->analysis2

Figure 2: General workflow for MS/MS structural elucidation.

Part 3: Comparative Analysis - Distinguishing Positional Isomers

A key application of MS/MS is the differentiation of isomers. Let's compare the predicted fragmentation of 3-chloro-4-methoxy-N-methylbenzamide with its positional isomer, 4-chloro-3-methoxy-N-methylbenzamide .

While both isomers have the same mass and will produce many of the same primary fragments (e.g., loss of methylamine to give a benzoyl cation at m/z 169.0), the relative positions of the chloro and methoxy groups can influence subsequent fragmentation pathways, particularly through "ortho effects."[20][21][22][23] An ortho effect in mass spectrometry refers to unique fragmentation pathways that occur due to the close proximity of two substituents on an aromatic ring, often involving intramolecular rearrangements.[20][21]

In the case of 4-chloro-3-methoxy-N-methylbenzamide , the methoxy group is ortho to the chlorine atom. This proximity could potentially enable a unique fragmentation pathway not seen in the 3-chloro-4-methoxy isomer. For instance, an interaction could facilitate the loss of a formyl radical (•CHO) or other unique neutral losses after the initial fragmentation steps.

While predicting the exact nature of an ortho effect without experimental data is speculative, the key takeaway is that the relative intensities of fragment ions or the presence of minor, unique fragment ions can serve as diagnostic fingerprints to distinguish between the isomers.

Comparative Table of Predicted Fragments
Feature 3-chloro-4-methoxy-N-methylbenzamide 4-chloro-3-methoxy-N-methylbenzamide (Isomer) Key Differentiator
[M+H]⁺ (m/z) 200.0200.0Identical
Primary Loss (-CH₃NH₂) (m/z) 169.0169.0Identical; both form a substituted benzoyl cation.
Anisole Pathway (-•CH₃, -CO) Dominant. Expected to be a major pathway from m/z 169.0.Potentially less favored. The ortho chlorine might sterically or electronically hinder the typical anisole fragmentation.The relative intensity of the m/z 154 and m/z 126 fragments may be significantly lower for the isomer.
Ortho Effect Fragments Unlikely. Substituents are meta, too far apart for direct interaction.Possible. Proximity of -OCH₃ and -Cl could lead to unique low-intensity fragments (e.g., loss of •CHO or HCl from a fragment ion).The presence of small, unique ions in the isomer's spectrum that are absent in the target compound's spectrum.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 3-chloro-4-methoxy-N-methylbenzamide. By leveraging fundamental principles of fragmentation for its constituent chemical moieties—the amide, the methoxy group, and the chloro substituent—we have proposed a detailed fragmentation cascade initiated by the loss of methylamine to form a stable benzoyl cation (m/z 169.0), which subsequently fragments via the characteristic loss of a methyl radical and carbon monoxide.

Crucially, this guide emphasizes that the true power of mass spectrometry lies not just in identifying a molecule, but in distinguishing it from its isomers. The comparison with 4-chloro-3-methoxy-N-methylbenzamide highlights how subtle differences in fragmentation patterns, potentially driven by ortho effects, can provide the diagnostic clues necessary for unambiguous structural assignment. The provided experimental protocol offers a robust, self-validating system for acquiring the high-quality data needed to confirm these predictions, underscoring the synergy between theoretical knowledge and rigorous experimental practice in modern chemical analysis.

References
  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern.
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Technical Comparison Guide: FTIR Analysis of 3-Chloro-4-Methoxy-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR absorption peaks for 3-chloro-4-methoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-chloro-4-methoxy-N-methylbenzamide (CAS: 122334-37-6) is a critical pharmaceutical intermediate, structurally related to benzamide derivatives used in antiemetic and antipsychotic applications (e.g., metoclopramide analogs). In drug development pipelines, precise characterization of this intermediate is essential to ensure the absence of reactive precursors like acid chlorides or unreacted carboxylic acids.

This guide provides an in-depth spectroscopic analysis of 3-chloro-4-methoxy-N-methylbenzamide. Unlike generic spectral lists, this document compares the compound’s infrared footprint against its specific synthetic precursors—3-chloro-4-methoxybenzoic acid and 3-chloro-4-methoxybenzoyl chloride —establishing a self-validating protocol for reaction monitoring.

Experimental Protocol: High-Fidelity Acquisition

To achieve the resolution necessary for distinguishing fine spectral shifts caused by the chlorine substituent, the following protocol is recommended.

Sample Preparation Methodologies
MethodSuitabilityProtocol Details
ATR (Attenuated Total Reflectance) Primary Choice Crystal: Diamond or ZnSe (Single bounce).Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure contact.Advantage: Rapid, non-destructive, no moisture interference.
KBr Pellet Secondary Choice Ratio: 1:100 (Sample:KBr).Prep: Grind dry sample with KBr; press at 10 tons for 2 mins.Advantage: Higher sensitivity for weak overtone bands; eliminates ATR penetration depth variance.
Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Accumulation: 32–64 scans to maximize Signal-to-Noise (S/N) ratio.

  • Range: 4000–600 cm⁻¹.

  • Apodization: Blackman-Harris 3-Term.

Spectral Characterization: The Fingerprint

The FTIR spectrum of 3-chloro-4-methoxy-N-methylbenzamide is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine and amide moieties.

Key Absorption Zones

The following assignments are derived from structural analysis and standard spectroscopic correlation tables for substituted benzamides.

Table 1: Critical Peak Assignments

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Assignment
Amide A (N-H Stretch) 3280 – 3320 Medium, SharpCharacteristic of secondary amides. Distinction: Much sharper than the broad O-H of the acid precursor.
Methyl C-H Stretch 2930 – 2960 WeakAsymmetric stretching of the N-methyl and O-methyl groups.
Amide I (C=O Stretch) 1635 – 1660 StrongCarbonyl stretching. The para-methoxy conjugation lowers the frequency (resonance), while the meta-chloro induction slightly raises it compared to unsubstituted benzamide.
Amide II (N-H Bend) 1540 – 1560 MediumN-H in-plane bending coupled with C-N stretching. Diagnostic for secondary amides (absent in tertiary amides).
Aromatic C=C 1480 – 1600 VariableRing skeletal vibrations. Often appears as a doublet due to ring substitution.
Aryl Ether (Ar-O-C) 1250 – 1270 StrongAsymmetric C-O-C stretch. The position is sensitive to the ortho-chloro substitution.
Symmetric Ether 1020 – 1050 MediumSymmetric O-CH₃ stretching.
Aryl Chloride (C-Cl) 700 – 800 Medium/StrongC-Cl stretching vibration. Often obscured but critical for confirming halogenation.

Comparative Analysis: Differentiating Alternatives

In a synthesis context, the "alternatives" are the precursors or potential byproducts. FTIR is superior to NMR for rapid, in-process control (IPC) because it provides immediate feedback on functional group transformation without deuterated solvents.

Scenario A: Monitoring Synthesis from Carboxylic Acid

Precursor: 3-chloro-4-methoxybenzoic acid (CAS: 37908-96-6) Transformation: Acid


 Amide
FeaturePrecursor (Acid)Product (N-Methylbenzamide)Validation Logic
3500–2500 cm⁻¹ Broad O-H trough (dimer)Sharp N-H peak (~3300 cm⁻¹)Collapse of the broad "acid beard" indicates consumption of starting material.
1700 cm⁻¹ Region ~1680–1700 cm⁻¹ (Acid C=O)~1640–1660 cm⁻¹ (Amide C=O)Downshift of ~40 cm⁻¹ due to greater resonance stabilization in the amide.
Scenario B: Monitoring Synthesis from Acid Chloride

Precursor: 3-chloro-4-methoxybenzoyl chloride Transformation: Acid Chloride


 Amide
FeaturePrecursor (Acid Chloride)Product (N-Methylbenzamide)Validation Logic
1800 cm⁻¹ Region ~1770–1790 cm⁻¹ (Very High)~1640–1660 cm⁻¹ (Standard)The acid chloride C=O is significantly higher due to the inductive effect of Cl. Disappearance of the 1780 band confirms quench.
3300 cm⁻¹ Region Absent Present Appearance of N-H stretch confirms amine coupling.
Scenario C: Alternative Analytical Methods

While FTIR is the comparison focus, understanding its position relative to other techniques is vital.

  • vs. HPLC: HPLC separates impurities but requires 15–30 mins. FTIR provides a "Go/No-Go" decision in <2 mins.

  • vs. NMR: NMR gives precise structural connectivity but is capital intensive. FTIR is preferred for routine batch confirmation.

Synthesis Monitoring Workflow

The following diagram illustrates the critical control points where FTIR analysis validates the chemical transformation.

SynthesisMonitoring cluster_legend FTIR Control Points Acid Start: 3-Cl-4-OMe-Benzoic Acid (Broad OH: 2500-3300) (C=O: ~1690) Chloride Intermediate: Acid Chloride (C=O Shift: ~1780) (No OH) Acid->Chloride SOCl2 / Chlorination Monitor: Loss of Broad OH Product Target: N-Methylbenzamide (Amide I: ~1650) (Amide II: ~1550) (Sharp NH: ~3300) Chloride->Product + Methylamine Monitor: Shift 1780 -> 1650 Check1 Check 1: disappearance of 1780 cm-1 Chloride->Check1 Amine Reagent: Methylamine Amine->Product Coupling

Caption: Step-wise synthesis monitoring highlighting critical FTIR frequency shifts (C=O and O-H/N-H regions) for process validation.

References

  • National Institute of Standards and Technology (NIST). N-methylbenzamide Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. 4-Chloro-N-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

3-chloro-4-methoxy-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

IMMEDIATE ACTION CARD: Chemical Identity & Hazard Snapshot

Chemical Name: 3-chloro-4-methoxy-N-methylbenzamide Chemical Family: Halogenated Benzamide / Phenylamide Physical State: Solid (typically white to off-white crystalline powder) Primary Hazard Class: Irritant / Potential Toxicant (Treat as "Substance Not Fully Tested")

Property Status Operational Implication
Halogenated? YES (Chlorine)CRITICAL: Must be segregated from non-halogenated solvents. Requires specific incineration protocols to manage acid gas generation.
Water Solubility Low/InsolubleDo not attempt to flush down drains. Will precipitate and contaminate plumbing traps.
Combustibility Combustible SolidFinely dispersed dust may form explosive mixtures in air.
Regulatory List Not P-Listed / U-ListedDisposed of as Characteristic Hazardous Waste (due to toxicity/halogen content).

Part 1: The Regulatory Logic (The "Why")

As a Senior Application Scientist, I often see researchers default to throwing everything into a generic "Organic Waste" drum. For 3-chloro-4-methoxy-N-methylbenzamide , this is a costly and potentially dangerous mistake.

1. The Halogen Factor (The Cost Driver) This molecule contains a chlorine atom on the benzene ring. When incinerated, chlorinated compounds generate Hydrogen Chloride (HCl) gas.

  • Non-Halogenated Waste: Can often be "fuel blended" (burned for energy recovery in cement kilns) at a lower cost.

  • Halogenated Waste: Must be burned in specific hazardous waste incinerators equipped with acid gas scrubbers to neutralize the HCl. Mixing this compound into a non-halogenated stream can disqualify the entire drum from fuel blending, tripling disposal costs for your facility.

2. The Nitrogen Factor (NOx Generation) The N-methylbenzamide moiety contains nitrogen. While less critical than the chlorine, uncontrolled burning releases Nitrogen Oxides (NOx). This reinforces the need for controlled incineration rather than open burning or standard trash disposal.

3. The "Unknown Toxicity" Principle For research chemicals like 3-chloro-4-methoxy-N-methylbenzamide, full toxicological profiles (LD50, chronic effects) are often incomplete. Under Prudent Practices in the Laboratory (National Research Council), you must handle this as a high-toxicity substance until proven otherwise.

Part 2: Disposal Protocol (The "How")

Scenario A: Disposing of Pure Solid (Excess/Expired)

Do not dissolve the solid just to dispose of it. Solid waste disposal is generally safer and cheaper than liquid waste.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "3-chloro-4-methoxy-N-methylbenzamide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Segregation: Place the jar in the Solid Hazardous Waste bin.

    • Prohibited: Do not place in "Biohazard" (Red Bag) or "Glass/Sharps" bins.

Scenario B: Disposing of Solutions (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, DMSO):

  • Identify the Solvent:

    • If Solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If Solvent is Non-Halogenated (e.g., Methanol, Acetone):

      • Strict Rule: Because the solute (3-chloro-4-methoxy-N-methylbenzamide) is halogenated, the ENTIRE solution is now Halogenated Waste .

      • Action: Pour into the Halogenated Waste carboy. Do not contaminate the Non-Halogenated stream.

  • Rinsing: Triple-rinse the empty reaction vessel with a minimal amount of compatible solvent and add the rinsate to the Halogenated Waste carboy.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound to ensure compliance and cost-efficiency.

DisposalLogic Start Waste: 3-chloro-4-methoxy-N-methylbenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix SolidContainer Container: Wide-mouth HDPE/Glass SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck LabelSolid Label: 'Solid Hazardous Waste - Toxic' SolidContainer->LabelSolid FinalHalo DISPOSE: Halogenated Waste Stream (Incineration w/ Scrubbing) LabelSolid->FinalHalo Lab Pack HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->FinalHalo ContaminationRule CRITICAL: Solute Halogenates the Stream NonHaloSolvent->ContaminationRule ContaminationRule->FinalHalo Must Segregate

Figure 1: Waste Stream Decision Tree. Note that the presence of the chlorine atom in the solute forces the entire liquid waste stream into the "Halogenated" category.

Part 4: Spill Contingency Plan

In the event of a benchtop spill, immediate containment prevents lab-wide contamination.

Step Action Rationale
1. Secure Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, lab coat).Benzamides can be skin irritants; inhalation of dust is the primary risk.
2. Contain If Solid: Cover with a damp paper towel to prevent dust dispersion.If Liquid: Encircle with absorbent pads or vermiculite.Prevents aerosolization (solid) or spreading to floor drains (liquid).
3. Clean Solid: Scoop up carefully. Do not dry sweep vigorously.Liquid: Absorb fully.Mechanical removal is preferred over dilution.
4. Decontaminate Wipe surface with soap and water.Organic solvents (like Acetone) might spread the residue; soapy water emulsifies and lifts it.
5. Dispose Place all cleanup materials (gloves, towels, scoop) into a clear plastic bag, seal, and place in Solid Hazardous Waste .Cleanup debris is considered hazardous waste by "mixture rule" principles.

Part 5: Waste Hand-off Data Table

When filling out your institution's waste tag, use the following data to ensure the EHS team processes it correctly.

FieldEntry Value
Chemical Description 3-chloro-4-methoxy-N-methylbenzamide
Percentage >95% (if pure) or calculate % in solution
Hazards Irritant, Toxic (Acute), Halogenated
Physical State Solid (or Liquid if dissolved)
pH Neutral (approx.[1][2][3] 7)
Reactivity Stable (Keep away from strong oxidizers)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.